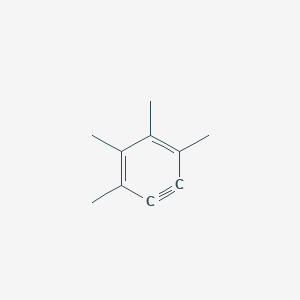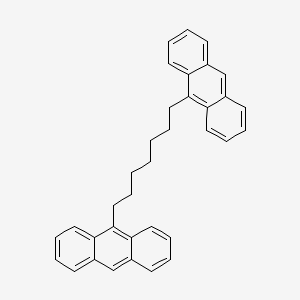
9,9'-(Heptane-1,7-diyl)dianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Heptane-1,7-diyl)dianthracene is a chemical compound that belongs to the family of anthracene derivatives. Anthracene itself is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 9,9’-(Heptane-1,7-diyl)dianthracene typically involves the reaction of anthracene with heptane-1,7-diyl intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Análisis De Reacciones Químicas
9,9’-(Heptane-1,7-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups are introduced into the anthracene ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
9,9’-(Heptane-1,7-diyl)dianthracene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of 9,9’-(Heptane-1,7-diyl)dianthracene involves its interaction with specific molecular targets and pathways. In biological systems, its fluorescent properties allow it to bind to cellular components, enabling imaging and tracking. In industrial applications, its ability to emit light upon excitation makes it valuable in the development of OLEDs and other photonic devices.
Comparación Con Compuestos Similares
9,9’-(Heptane-1,7-diyl)dianthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
Anthracene: The parent compound, which has a simpler structure and different chemical reactivity.
The uniqueness of 9,9’-(Heptane-1,7-diyl)dianthracene lies in its specific structural modification, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
76733-96-5 |
|---|---|
Fórmula molecular |
C35H32 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
9-(7-anthracen-9-ylheptyl)anthracene |
InChI |
InChI=1S/C35H32/c1(2-4-22-34-30-18-10-6-14-26(30)24-27-15-7-11-19-31(27)34)3-5-23-35-32-20-12-8-16-28(32)25-29-17-9-13-21-33(29)35/h6-21,24-25H,1-5,22-23H2 |
Clave InChI |
CYIWFEKZEXGHPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


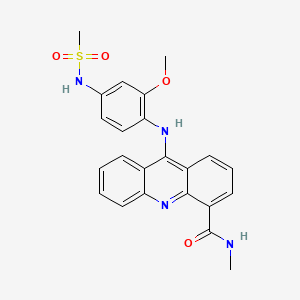




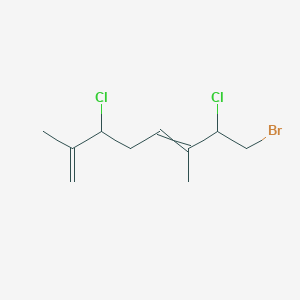
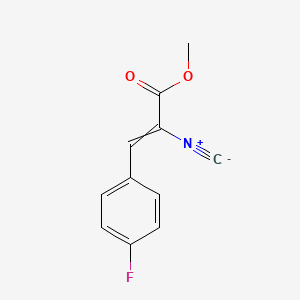
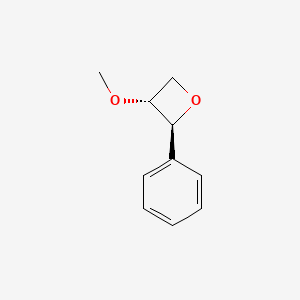
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
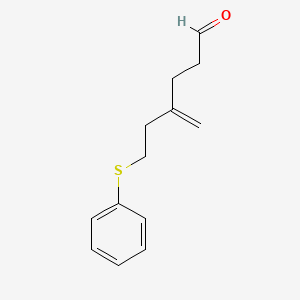

![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
